
2-(2-fluorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-fluorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole is a heterocyclic compound that has gained significant attention in scientific research. It is a member of the oxadiazole family, which is known for its diverse biological activities. This compound has shown potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.
作用机制
The mechanism of action of 2-(2-fluorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole is not fully understood. However, it is believed to exert its anti-cancer activity by inducing apoptosis through the activation of caspase-3 and caspase-9. It also inhibits cell proliferation by inducing cell cycle arrest in the G0/G1 phase. The compound's anti-inflammatory activity is thought to be due to the inhibition of the NF-κB signaling pathway. The antimicrobial activity is believed to be due to the compound's ability to disrupt the bacterial cell membrane.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-fluorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole has several biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6. The compound has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, it has been found to decrease the levels of lipid peroxidation, which is a marker of oxidative stress.
实验室实验的优点和局限性
One of the advantages of using 2-(2-fluorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole in lab experiments is its diverse biological activities. It can be used to study the mechanisms of apoptosis, cell proliferation, and inflammation. Additionally, its antimicrobial activity makes it a useful tool for studying bacterial and fungal infections. However, the compound's limited solubility in water can make it challenging to use in some experiments. Its potential toxicity also needs to be taken into account when designing experiments.
未来方向
There are several future directions for research on 2-(2-fluorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole. One area of research is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another direction is the study of the compound's pharmacokinetics and pharmacodynamics to determine its optimal dosage and administration route. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential as a therapeutic agent for various diseases. Finally, the development of analogs of 2-(2-fluorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole could lead to the discovery of compounds with improved biological activities.
In conclusion, 2-(2-fluorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole is a heterocyclic compound that has shown potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent. Its diverse biological activities make it a useful tool for scientific research. Further research is needed to fully understand the compound's mechanism of action and its potential as a therapeutic agent.
合成方法
The synthesis of 2-(2-fluorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole involves the reaction of 2-amino-5-fluorobenzophenone and 3-nitrobenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxadiazole ring. The final product is obtained after purification by column chromatography.
科学研究应用
2-(2-fluorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole has shown potential as an anti-cancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has exhibited antimicrobial activity against a wide range of microorganisms, including bacteria and fungi.
属性
IUPAC Name |
2-(2-fluorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FN3O3/c15-12-7-2-1-6-11(12)14-17-16-13(21-14)9-4-3-5-10(8-9)18(19)20/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJYSNFKFRLKCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198354 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

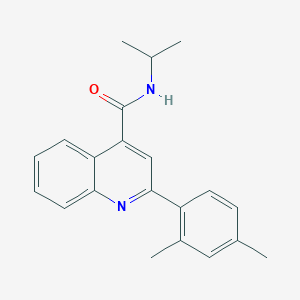
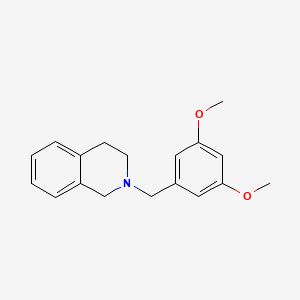
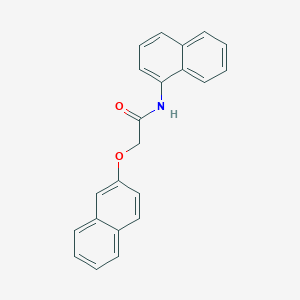
![4-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5746940.png)
![N-(4-fluorophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5746946.png)

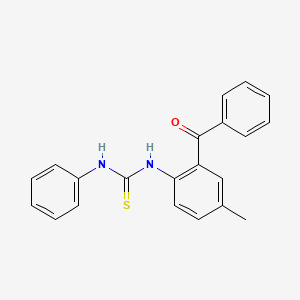
![N-benzyl-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5746968.png)

![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5746974.png)
![{2-[(1-naphthylmethyl)thio]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B5746982.png)
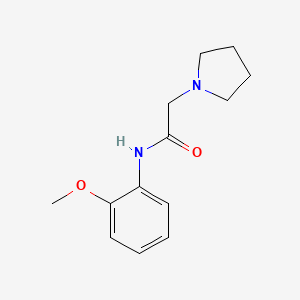
![17-[(4-methyl-3-nitrobenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5747013.png)
![2-[(benzylamino)methylene]-5-ethoxy-1-benzothiophen-3(2H)-one](/img/structure/B5747018.png)